molecular formula C13H13NO2S B1279040 2-[(Benzenesulfonyl)methyl]aniline CAS No. 95539-67-6

2-[(Benzenesulfonyl)methyl]aniline

Cat. No. B1279040
CAS RN: 95539-67-6
M. Wt: 247.31 g/mol
InChI Key: SYUUHJVWQMFSRO-UHFFFAOYSA-N
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Description

The compound "2-[(Benzenesulfonyl)methyl]aniline" is a chemical structure that is part of a broader class of compounds known for their potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The papers provided discuss various derivatives and related compounds, highlighting their synthesis, molecular structure, and potential applications .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of substituted anilines and benzenesulfonyl chlorides. For instance, substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines were synthesized as potential inhibitors of H+/K+ ATPase, with specific substitutions on the aniline nitrogen atom and the benzimidazole ring . Another approach described the synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which involved converting the acid to its phenyl ester and then condensing it with an aniline derivative . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzenesulfonyl and aniline groups. The crystal and molecular-electronic structure of the synthesized isomers were determined using X-ray single crystal diffraction, revealing their organization as molecular crystals with hydrogen bonds of the C-H…O type . The dihedral angle between the benzene rings in N-(2-methylphenyl)benzenesulfonamide was found to be 61.5°, with molecules linked into chains by N-H…O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the substituents on the aniline and benzenesulfonyl groups. For example, the presence of electron-donating and electron-accepting groups on the benzylidene-aniline derivative was found to affect the second-order optical non-linearity of the resulting organic crystals . The synthesis of (perfluoroalkylsulfonyl)benzenes involved the oxidation of (perfluoroalkylthio)benzenes, demonstrating the versatility of benzenesulfonyl derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The steric hindrance and electronic effects of substituents can influence properties such as acidity, as indicated by the correlation between the potency of H+/K+ ATPase inhibitors and the calculated pKa of the aniline nitrogen atom . The green chemical synthesis of 2-benzenesulfonyl-pyridine showcased a novel tandem SNAr/oxidation process, emphasizing the importance of environmentally friendly methodologies in the synthesis of these compounds .

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure of related compounds like N-(2-Methylphenyl)benzenesulfonamide shows specific orientations and conformations, which are crucial in determining their reactivity and interaction with other molecules (Gowda et al., 2008).

Synthetic Chemistry Applications

  • Compounds with structures similar to 2-[(Benzenesulfonyl)methyl]aniline, such as 1-Benzenesulfonylindole-2,3-dicarboxylic anhydride, are used in the synthesis of complex organic molecules, including alkaloids like cryptosanginolentine (Miki et al., 2007).
  • In the realm of medicinal chemistry, derivatives like substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines have been investigated for their inhibitory effects on enzymes such as H+/K+ ATPase (Adelstein et al., 1988).

Organometallic Chemistry

  • Reactions involving compounds like N-(3-methyl-2-thienylmethylidene)aniline with metal complexes result in the formation of organometallic products with potential applications in catalysis and material science (Wang et al., 1999).

Photodegradation Studies

  • The photodegradation of structurally similar compounds, like sulfamethoxazole, provides insights into environmental degradation processes and the stability of these compounds under different conditions (Zhou & Moore, 1994).

Spectroscopic Analysis

  • Studies involving FTIR and FTRaman spectroscopy of compounds like 2-bromo-4-methylaniline contribute to the understanding of the vibrational properties of these molecules, which is essential in characterizing and identifying chemical compounds (Ramalingam et al., 2010).

Polymer Science

  • Aniline derivatives are used in the synthesis of conducting polymers, with applications in electronics and material science. For example, the polymerization of aniline in the presence of poly(4-styrenesulfonic acid) leads to the formation of conducting polyaniline-polyanion interpolyelectrolyte complexes (Boeva et al., 2012).

Organometallic Complex Formation

  • Imino-Methyl Benzenesulfonate-ligated Pd(II) complexes demonstrate potential in ethylene polymerization, showing the versatility of such compounds in catalytic processes (Deshmukh et al., 2019).

Antiseptic Properties

  • Research on the antiseptic properties of organic compounds like aniline derivatives dates back to the early 20th century, showing the longstanding interest in the biological activities of these compounds (Kligler, 1918).

Non-linear Optical Properties

  • Benzylidene-aniline derivatives have been studied for their non-linear optical properties, which are crucial in the development of new materials for optoelectronics (Tsunekawa et al., 1990).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, immediate medical attention is required .

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, ortho-sulfonyl anilines are important building blocks in the synthesis of medicinally relevant molecules . Therefore, the development of new synthesis methods and the study of their properties and applications are potential future directions .

properties

IUPAC Name

2-(benzenesulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUUHJVWQMFSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447336
Record name 2-[(benzenesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzenesulfonyl)methyl]aniline

CAS RN

95539-67-6
Record name 2-[(benzenesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(phenylsulfonylmethyl)-1-nitrobenzene (5.55 g, 20.0 mmol) and granular tin (10.4 g, 88 mmol) in methanol and concentrated HCl (60 mL) is stirred under nitrogen at 45° C. for 5 h, cooled to ambient temperature over an 18 h period, poured onto NaHCO3 (80 g) with stirring, treated with water and extracted with ethyl acetate. The combined extracts are washed with brine (2×100 mL), dried over MgSO4, and concentrated in vacuo to afford the title product as an off-white solid, 4.41 g (89%) mp 175-176° C., identified by HNMR and mass spectral analyses.
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5.55 g
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10.4 g
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60 mL
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